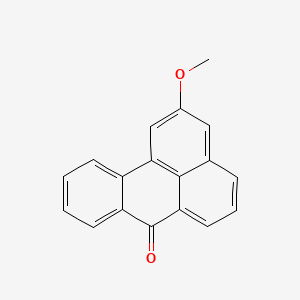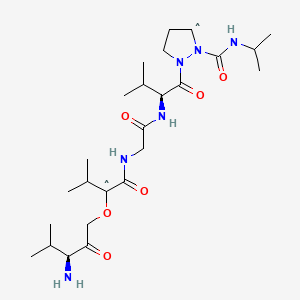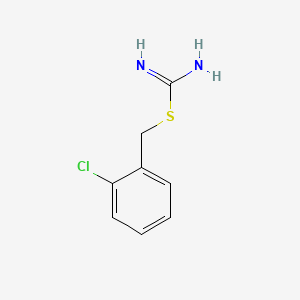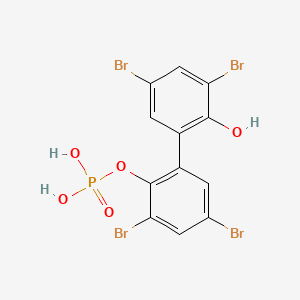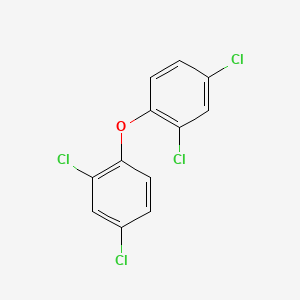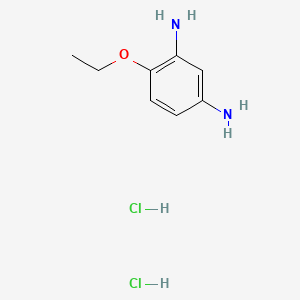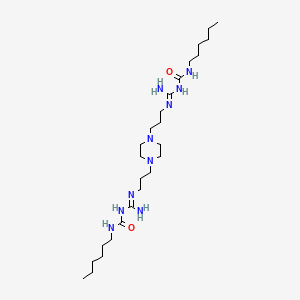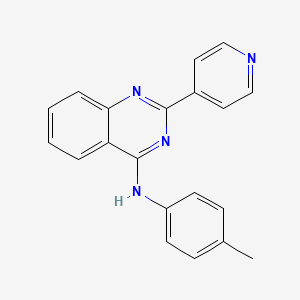
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and (4-methylphenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, a member of pyridines, a member of toluenes and a substituted aniline.
Aplicaciones Científicas De Investigación
Biogenic Amine Transporters Modulation
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been identified as an allosteric modulator of dopamine transporters, exhibiting potential in modulating biogenic amine transporters. This compound partially inhibits dopamine binding and uptake in rat brain synaptosomes, suggesting its role in neurotransmitter regulation (Pariser et al., 2008).
Optimization for Atrial Fibrillation Treatment
Research has focused on optimizing N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives for the treatment of atrial fibrillation. A study identified a compound showing significant effects in rabbit and canine pharmacodynamic models, suggesting its potential as a clinical candidate for atrial fibrillation treatment (Gunaga et al., 2017).
Optoelectronic Material Development
Quinazoline derivatives, including N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine, are being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for creating novel materials used in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Inhibitors of Inducible Nitric Oxide Synthase
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase, demonstrating efficacy in animal models of inflammatory diseases (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting
Studies involving N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have shown their high affinity for VEGFR-2, which is crucial in tumor angiogenesis. These derivatives are being evaluated as potential in vivo tracers for VEGFR-2 expression in solid tumors using positron emission tomography (PET) (Samén et al., 2009).
Antimalarial Drug Development
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been part of the research in synthesizing and evaluating quinazoline derivatives for their antimalarial activity. These studies aim to develop new antimalarial drugs based on the quinazoline scaffold (Mizukawa et al., 2021).
Propiedades
Nombre del producto |
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-6-8-16(9-7-14)22-20-17-4-2-3-5-18(17)23-19(24-20)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,23,24) |
Clave InChI |
SMWKEUKJWUQZTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



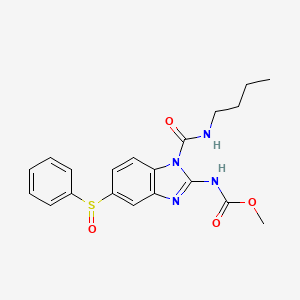
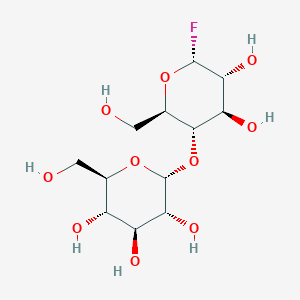
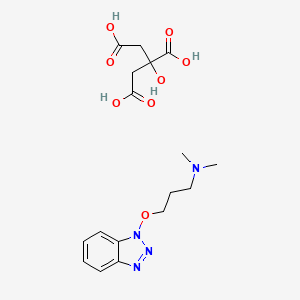
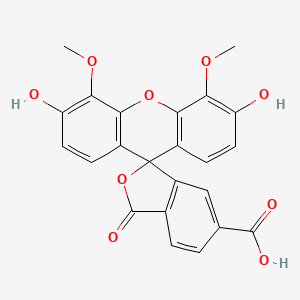
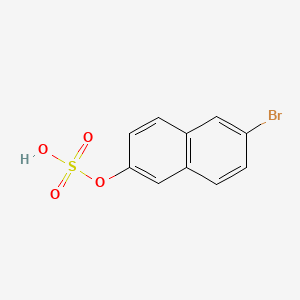
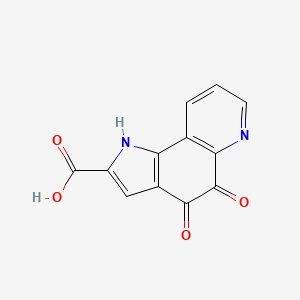
![2-Chloro-5-[(2,4,4-trimethylcyclohexen-1-yl)methyl]phenazin-1-one](/img/structure/B1208018.png)
